Epidepride

描述

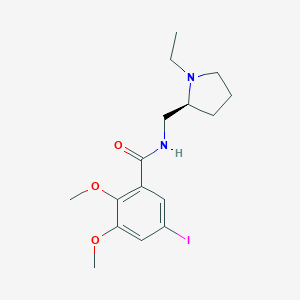

Structure

2D Structure

3D Structure

属性

CAS 编号 |

107188-87-4 |

|---|---|

分子式 |

C16H23IN2O3 |

分子量 |

418.27 g/mol |

IUPAC 名称 |

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dimethoxybenzamide |

InChI |

InChI=1S/C16H23IN2O3/c1-4-19-7-5-6-12(19)10-18-16(20)13-8-11(17)9-14(21-2)15(13)22-3/h8-9,12H,4-7,10H2,1-3H3,(H,18,20)/t12-/m0/s1 |

InChI 键 |

APNNSBJHVTUORL-LBPRGKRZSA-N |

SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)I)OC)OC |

手性 SMILES |

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2)I)OC)OC |

规范 SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)I)OC)OC |

其他CAS编号 |

107188-87-4 |

同义词 |

epidepride N-((1-ethyl-2-pyrrolidinyl)-methyl)-5-iodo-2,3-dimethoxybenzamide |

产品来源 |

United States |

Advanced Synthetic Strategies and Radiochemical Methodologies for Epidepride

Precursor Synthesis Pathways for Epidepride and its Analogs

The synthesis of this compound and its precursors has been approached through several strategic pathways, often building upon the chemistry of related benzamide (B126) antipsychotics. A common route to this compound involves the use of its bromo-analogue, FLB 457. nih.gov This method proceeds through the formation of a trimethyl-tin derivative, which then serves as a key intermediate for subsequent radioiodination. nih.gov

An alternative and versatile synthetic strategy involves the coupling of a substituted benzoic acid with an optically pure aminomethylpyrrolidine derivative. nih.gov This approach allows for greater modularity in the synthesis of various analogs by modifying either the benzoic acid or the pyrrolidine (B122466) component. The design of this compound itself was influenced by the structural features of isoremoxipride and iodopride (B52012). nih.gov The journey to this compound's discovery began with research into the metabolites of the atypical antipsychotic remoxipride (B1679305), which led to the development of potent analogs like raclopride (B1662589) and eticlopride (B1201500). nih.gov Further exploration of remoxipride's metabolites and their structure-activity relationships ultimately guided the design of high-affinity radioligands such as isoremoxipride (FLB-457) and eventually this compound. nih.gov

Radiosynthesis of Carbon-11 (B1219553) Labeled this compound ([11C]this compound)

The labeling of this compound with the short-lived positron-emitting isotope carbon-11 ([11C], half-life ≈ 20.4 minutes) is crucial for its use in PET imaging. The primary method for producing [11C]this compound involves the N-methylation of a suitable precursor.

Synthetic Routes and Radiochemical Yield Optimization

The established synthetic route for [11C]this compound begins with the demethylation of unlabeled this compound to generate its desmethyl-derivative. nih.gov This precursor is then reacted with a [11C]methylating agent, most commonly [11C]methyl triflate, to introduce the carbon-11 label. nih.gov This reaction is typically carried out in a short timeframe to minimize radioactive decay. The total radiochemical yield for this process is reported to be in the range of 40-50% within a total synthesis time of 30 minutes. nih.gov

| Radiosynthesis Parameter | Reported Value |

| Precursor | Desmethyl-Epidepride |

| Radiolabeling Agent | [11C]Methyl triflate |

| Total Synthesis Time | 30 minutes |

| Radiochemical Yield | 40-50% |

Specific Radioactivity and Purity Considerations

For quantitative PET studies, high specific radioactivity is essential to minimize the pharmacological effects of the injected tracer mass. The radiosynthesis of [11C]this compound has been optimized to achieve high specific radioactivity, typically in the range of 37-111 GBq/µmol (1,000-3,000 Ci/mmol) at the end of synthesis. nih.gov High-performance liquid chromatography (HPLC) is employed for the purification of [11C]this compound, ensuring high radiochemical purity.

| Parameter | Reported Value |

| Specific Radioactivity | 37-111 GBq/µmol |

| Specific Radioactivity (alternative units) | 1,000-3,000 Ci/mmol |

Radiosynthesis of Iodine-Labeled this compound Derivatives

This compound can also be labeled with iodine isotopes, such as iodine-123 for SPECT imaging and iodine-124 for PET imaging, offering longer half-lives compared to carbon-11.

Iodine-123 Labeled this compound ([123I]this compound) Radiosynthesis

The radiosynthesis of [123I]this compound is typically achieved through an electrophilic radioiodination of a stannylated precursor. The most common precursor is the 5-(tributyltin) derivative of this compound. capes.gov.br This precursor is reacted with sodium [123I]iodide in the presence of an oxidizing agent, such as chloramine-T, to facilitate the incorporation of the iodine-123 isotope. capes.gov.br This method has been shown to produce [123I]this compound with radiochemical yields of 60-70% within a 35-minute synthesis time. capes.gov.br The resulting product exhibits high specific radioactivity, on the order of 3000 Ci/mmol, and a radiochemical purity greater than 99%. capes.gov.brnih.gov

| Radiosynthesis Parameter | Reported Value |

| Precursor | 5-(tributyltin) derivative |

| Radiolabeling Agent | Sodium [123I]iodide |

| Oxidizing Agent | Chloramine-T |

| Synthesis Time | 35 minutes |

| Radiochemical Yield | 60-70% |

| Specific Radioactivity | ~3000 Ci/mmol |

| Radiochemical Purity | >99% |

Iodine-124 Labeled this compound ([124I]this compound) Radiosynthesis

For longer-term PET imaging studies, this compound can be labeled with iodine-124 ([124I], half-life ≈ 4.2 days). The synthesis of [124I]this compound also utilizes a tributyltin precursor, specifically N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-tributyltin-2,3-dimethoxybenzamide, which is reacted with sodium [124I]iodide. nih.gov Two oxidative methods have been reported for this radiosynthesis. nih.gov While both methods yield similar radiochemical yields of approximately 50%, the choice of oxidizing agent significantly impacts the specific activity of the final product. nih.govnih.gov Using hydrogen peroxide in glacial acetic acid as the oxidant results in a higher specific activity of 100 Ci/mmol, whereas using chloramine-T yields a lower specific activity of 30 Ci/mmol. nih.gov In both cases, high radiochemical purity of over 95% is achieved. nih.govnih.gov

| Oxidative Method | Radiochemical Yield | Specific Activity | Radiochemical Purity |

| Hydrogen peroxide in glacial acetic acid | ~50% | 100 Ci/mmol | >95% |

| Chloramine-T | ~50% | 30 Ci/mmol | >95% |

Iodine-125 Labeled this compound ([¹²⁵I]this compound) Radiosynthesis

The radiosynthesis of [¹²⁵I]this compound is most commonly achieved through an electrophilic radioiododestannylation reaction. This method involves the use of a trialkyltin precursor, specifically (S)-(-)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(tributylstannyl)-2,3-dimethoxybenzamide. This precursor is reacted with no-carrier-added sodium iodide-125 ([¹²⁵I]NaI) in the presence of an oxidizing agent.

A typical radiosynthesis involves the reaction of the tributyltin precursor with [¹²⁵I]NaI, oxidized in situ. This reaction can achieve high radiochemical yields, with reports of up to 86% for [¹²⁵I]this compound when using no-carrier-added Na¹²⁵I. capes.gov.br The reaction is typically carried out for approximately 35 minutes. capes.gov.br The high specific activity achievable with no-carrier-added isotopes is a significant advantage for receptor binding studies.

Table 1: Comparison of Oxidizing Agents in the Radiosynthesis of [¹²⁵I]this compound

| Oxidizing Agent | Key Characteristics | Reported Side Products |

|---|---|---|

| Chloramine-T | Powerful oxidizing agent, can lead to faster reaction times. akjournals.com | Chlorothis compound, which can reduce the radiochemical yield. akjournals.com |

| Iodogen | Milder oxidizing agent, often resulting in a cleaner reaction. akjournals.com | Fewer side products compared to Chloramine-T. akjournals.com |

| Hydrogen Peroxide | A mild and common oxidizing agent. akjournals.com | Reaction yield is pH-dependent, increasing from pH 1 to 3.4 and then decreasing. akjournals.com |

Radiochemical Methods for Iodine Incorporation (e.g., Iododestannylation)

The incorporation of iodine radioisotopes into aromatic rings is a cornerstone of radiopharmaceutical chemistry. Several methods have been developed for this purpose, with iododestannylation being a particularly prevalent and effective strategy for molecules like this compound.

Iododestannylation: This method is a type of electrophilic aromatic substitution where an organotin group (typically tributyltin) on an aromatic ring is replaced by an iodine atom. nih.gov The reaction is favored due to the relatively weak carbon-tin bond, which is readily cleaved by an electrophilic iodine species generated in situ from a radioiodide salt and an oxidizing agent. nih.gov This method offers high regioselectivity, as the tin precursor is synthesized at a specific position on the molecule. nih.gov

Other Electrophilic Substitution Methods:

Direct Radioiodination: This involves the direct reaction of an activated aromatic ring with an electrophilic radioiodine species. However, for a molecule like this compound, direct iodination of the des-iodo precursor has been shown to be inefficient, often leading to the iodination at an incorrect position (the 6-position of the benzamide ring). akjournals.com

Iododeboronation: Similar to iododestannylation, this method uses a boronic acid or ester precursor. It is another effective method for regioselective radioiodination.

Iododesilylation: This technique employs an organosilane precursor. The carbon-silicon bond is generally more stable than the carbon-tin bond, which can sometimes result in lower radiochemical yields compared to iododestannylation. nih.gov

Nucleophilic Substitution: While less common for the radioiodination of electron-rich aromatic rings found in molecules like this compound, nucleophilic substitution reactions can also be used. These methods typically involve the displacement of a leaving group, such as a nitro or a different halogen group, by a radioiodide anion. Copper-catalyzed reactions have been shown to improve the efficiency of nucleophilic radioiodination. nih.gov

Purification and Quality Control of Radiolabeled this compound Batches

Following radiosynthesis, the crude reaction mixture contains the desired [¹²⁵I]this compound, unreacted radioiodide, the tin precursor, and potential side products. Therefore, a robust purification and quality control process is essential to ensure the final product is suitable for its intended use.

Purification: The primary method for purifying radiolabeled this compound is High-Performance Liquid Chromatography (HPLC) . A reversed-phase (RP) HPLC system is typically employed. For instance, a C18 (or RP-18) column can be used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. One reported system utilizes an eluent of 0.1M phosphate (B84403) buffer at pH 7.4 mixed with ethanol (B145695) in a 30:70 ratio. akjournals.com In such a system, [¹²⁵I]this compound has a longer retention time (e.g., 12 minutes) compared to the unlabeled this compound (e.g., 8.1 minutes) and other impurities like chloramine-T (e.g., 3 minutes). akjournals.com The fraction containing the purified [¹²⁵I]this compound is collected for formulation.

Quality Control: Quality control procedures are critical to verify the identity, purity, and specific activity of the radiolabeled this compound batch. The key parameters assessed are radiochemical purity and radionuclidic purity.

Radiochemical Purity (RCP): This is the proportion of the total radioactivity in the sample that is in the desired chemical form of [¹²⁵I]this compound. It is typically determined by:

Radio-Thin-Layer Chromatography (Radio-TLC): This is a rapid method to separate the radiolabeled product from free radioiodide and other impurities. The choice of the stationary phase (e.g., silica (B1680970) gel plates) and the mobile phase (solvent system) is crucial for achieving good separation. ymaws.comnih.gov

Radio-HPLC: The same HPLC system used for purification can also be used for quality control analysis to provide a more detailed profile of the radiochemical composition. A radiochemical purity of over 95% is generally required for radiopharmaceuticals, and for [¹²⁵I]this compound, purities of 99% have been reported after HPLC purification. capes.gov.brresearchgate.netiaea.org

Radionuclidic Purity: This ensures that the radioactivity comes from the intended radionuclide (Iodine-125 in this case) and not from other radioisotopes. This is typically assessed using gamma spectroscopy.

Table 2: HPLC Parameters for the Purification and Analysis of [¹²⁵I]this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Reversed-Phase C18 (RP-18) column akjournals.com |

| Mobile Phase | 0.1M Phosphate Buffer (pH 7.4) : Ethanol (30:70) akjournals.com |

| Flow Rate | 0.5 ml/min akjournals.com |

| Retention Time ([¹²⁵I]this compound) | ~12.0 minutes akjournals.com |

| Retention Time (this compound) | ~8.1 minutes akjournals.com |

Molecular Pharmacology of Epidepride: Receptor Binding and Signal Transduction

Quantitative Characterization of Dopamine (B1211576) Receptor Subtype Selectivity and Affinity

Epidepride exhibits a distinct binding profile, demonstrating high affinity for dopamine D2 and D3 receptors while showing considerably lower affinity for other neurotransmitter receptors.

High-Affinity Binding to Dopamine D2 Receptors (Ki Values)

This compound has been characterized as a very potent dopamine D2 receptor antagonist. In vitro binding studies using striatal, medial frontal cortical, hippocampal, and cerebellar membranes have consistently revealed a dissociation constant (KD) of 24 pM (0.024 nM) for D2 receptors across all these regions. nih.govpsychiatryonline.org This picomolar affinity underscores its potency. Other reported Ki values for this compound at D2 receptors include 0.036 nM and 0.80 nM, with the latter observed in assays utilizing [3H]-7-OH-DPAT binding. researchgate.netresearchgate.net

The following table summarizes reported Ki/Kd values for this compound at D2 receptors:

| Receptor Subtype | Ki/Kd (nM) | Assay/Context | Source |

| D2 | 0.024 | In vitro (KD) | nih.govpsychiatryonline.org |

| D2 | 0.036 | In vitro (Ki) | researchgate.net |

| D2 | 0.80 | [3H]-7-OH-DPAT binding | researchgate.net |

Binding Profile and Selectivity at Dopamine D3 Receptors

This compound demonstrates high affinity for central D3 dopamine receptors. nih.gov For instance, an affinity (Ki) of 0.12 nM has been reported for its binding to D3 receptors in assays involving [3H]-7-OH-DPAT. researchgate.net Notably, this compound, as the iodine analogue of isoremoxipride (FLB 457), exhibits comparable high affinities for both D2 and D3 receptors. FLB 457 has reported Ki values of 0.022 ± 0.001 nM for D2 receptors and 0.017 ± 0.001 nM for D3 receptors, suggesting that this compound binds equally well to both subtypes. nih.gov Competition studies using compounds with differing selectivity, such as 7-OH-DPAT (1000-fold selective for D3-like sites) and domperidone (B1670879) (20-fold selective for D2-like sites), have been employed to characterize this compound's binding to D2-like and D3-like receptors in human brain tissue. pnas.orgpnas.orgnih.gov

The comparative affinity for D2 and D3 receptors is presented below:

| Receptor Subtype | Ki (nM) | Context (as FLB 457) | Source |

| D2 | 0.022 | In vitro | nih.gov |

| D3 | 0.017 | In vitro | nih.gov |

Assessment of Binding Specificity Against Other Neurotransmitter Receptors (e.g., α2 noradrenergic receptors)

This compound demonstrates high specificity for dopamine D2-like receptors with minimal binding to a broad range of other neurotransmitter receptors. The IC50 values for the inhibition of [125I]this compound binding to striatal, medial frontal cortical, and hippocampal membranes by various ligands, including SCH 23390, SKF 83566, serotonin, ketanserin, mianserin, naloxone, QNB, prasozin, clonidine, alprenolol, and norepinephrine, were generally in the micromolar range (1 µM to greater than 10 µM). nih.gov

Regarding α2 noradrenergic receptors, a specific apparent KD of 9 nM for this compound binding was observed in the frontal cortex and hippocampus. nih.gov At an this compound concentration equivalent to its D2 receptor KD (25 pM), no α2 binding was detected in the striatum, and only 7% of the specific this compound binding in the cortex or hippocampus was attributable to the α2 site. nih.gov This indicates a significantly lower affinity for α2 noradrenergic receptors compared to D2 receptors. Furthermore, studies with FLB 457, an analog of this compound, reported no significant affinity for D1, α1, α2, 5-HT1A, and 5-HT2 receptors, and only marginal binding to D4 receptors. nih.gov

In Vitro Receptor Occupancy and Ligand-Receptor Kinetics (e.g., Displacement Assays)

This compound functions as a high-affinity radioligand, and its binding is reversible and displaceable by dopamine and dopamine antagonists. In studies using [124I]this compound in rat brain slices, localization was evident in the striatum, and this binding was significantly reduced by the presence of dopamine (e.g., >66% displacement with 100 µM dopamine) and haloperidol. escholarship.org This reversibility is a key characteristic for its utility as a radiotracer in imaging studies. Correlation analyses of the inhibition of [3H]spiperone and [125I]this compound binding to striatal membranes by various D2 ligands have shown a high correlation coefficient (0.99), affirming that this compound specifically labels the D2 site. nih.gov

Receptor Localization and Distribution Profiles in Preclinical Models

This compound's binding patterns have been extensively mapped in preclinical models, revealing differential distribution in striatal and extrastriatal brain regions.

Differential Binding in Striatal and Extrastriatal Brain Regions (e.g., Caudate Putamen, Thalamus, Neocortex, Hippocampus, Frontal Cortex)

The density of [125I]this compound binding sites is notably high in the striatum, encompassing the caudate nucleus and putamen. nih.govnih.gov Quantitative autoradiography in rat brain sections revealed a KD of 78 pM for [125I]this compound, with specific binding detected in numerous discrete layers, nuclei, and regions. nih.gov In human brain tissue, D2 receptor Bmax values for [125I]this compound binding were highest in the striatum (36.7 pmol/g tissue). nih.gov Other regions also showed significant, albeit lower, densities: medial frontal cortex (1.04 pmol/g tissue), hippocampus (0.85 pmol/g tissue), and cerebellum (0.37 pmol/g tissue). nih.gov Further studies indicated that D2 receptor densities in the striatum (16.5 pmol/g tissue) are considerably higher than in the thalamus (0.72-1.0 pmol/g), hypothalamus (1.8 pmol/g), pituitary (1.3 pmol/g), and temporal cortex (0.31-0.46 pmol/g). snmjournals.org

This compound also labels receptors in various extrastriatal regions, including the pallidum, specific thalamic nuclei, the neocortex, and the substantia nigra. nih.gov Neocortical binding is heterogeneously distributed, primarily located in superficial layers (I-II) in most cortical regions, but in deeper layers (likely layer V) in the basal occipital cortex. nih.gov Competition studies confirm that the binding in both striatal and extrastriatal regions predominantly represents D2-dopamine receptors. nih.gov

For D3-like receptors, [125I]this compound binding is negligible in the dorsal striatum but is concentrated in dense "islands" within the nucleus accumbens and ventral putamen, aligning with acetylcholinesterase-poor regions. pnas.orgpnas.orgnih.gov D3-like receptor binding is also enriched in the internal globulus pallidus, ventral pallidum, septum, islands of Calleja, nucleus basalis, amygdalostriatal transition nuclei of the amygdala, central nucleus of the amygdala, and the ventral tegmental area. pnas.orgpnas.org Conversely, D2, but not D3, receptors were detected by [125I]this compound binding in the cortex and hippocampus. pnas.orgpnas.org

In rat brain, [124I]this compound localized significantly in the striatum, demonstrating a striatum-to-cerebellum ratio of 10. escholarship.org Studies using [11C]FLB 457, an analog of this compound, in human brain have shown high accumulation of radioactivity in the putamen (BP = 19.04 ± 10.8), followed by the thalamus (BP = 2.82 ± 0.46), temporal cortex (BP = 1.29 ± 0.23), anterior cingulate (BP = 0.76 ± 0.17), and frontal cortex (BP = 0.65 ± 0.13). nih.gov

The following table summarizes the regional distribution of this compound binding (Bmax values for D2 receptors):

| Brain Region | Bmax (pmol/g tissue) | Source |

| Striatum | 36.7 | nih.gov |

| Medial Frontal Cortex | 1.04 | nih.gov |

| Hippocampus | 0.85 | nih.gov |

| Cerebellum | 0.37 | nih.gov |

| Thalamus | 0.72 - 1.0 | snmjournals.org |

| Hypothalamus | 1.8 | snmjournals.org |

| Pituitary | 1.3 | snmjournals.org |

| Temporal Cortex | 0.31 - 0.46 | snmjournals.org |

Binding to Dopamine Receptors in Peripheral Systems (e.g., Pancreatic Islet Cells)

Dopamine receptors, particularly those belonging to the D2-like subfamily (D2, D3, and D4), are not exclusively confined to the central nervous system but are also significantly expressed in various peripheral organs. These peripheral dopamine receptors play crucial roles in modulating functions such as cardiovascular and renal activity, gastrointestinal motility, and endocrine system regulation. physiology.orgtandfonline.com Notably, D2-like receptors are present in the pancreas, where they co-localize with insulin-producing beta cells within pancreatic islets. nih.govnih.govescholarship.orgsnmjournals.orgwikipedia.org This co-localization suggests a potential role for these receptors as surrogate markers for imaging pancreatic islets, particularly in contexts such as diabetes research or monitoring islet cell grafting. nih.govnih.govescholarship.orgsnmjournals.org

This compound, a benzamide (B126) derivative, is recognized as a potent and high-affinity antagonist for dopamine D2 and D3 receptors. nih.govsnmjournals.orgnih.govsnmjournals.org Its molecular structure and binding characteristics make it a valuable tool for investigating these receptor subtypes. Research has demonstrated that this compound exhibits specific binding to dopamine D2/D3 receptors in isolated pancreatic islet cells in in vitro studies. nih.gov This finding is consistent with the known presence of dopamine receptors within these cells. nih.gov

Further ex vivo evaluations in rat models have revealed that 124I-Epidepride binds to receptors in pancreatic sections at 24 hours post-injection. snmjournals.org While in vivo delineation of 124I-Epidepride in the pancreas can be challenging at early time points due to activity in adjacent organs, the presence of binding in pancreatic tissues underscores this compound's utility in studying peripheral dopamine receptor systems. snmjournals.org

The binding affinity of this compound for dopamine D2 and D3 receptors has been quantitatively assessed in various studies. For instance, 125I-epidepride has shown a dissociation constant (KD) of 24 pM (0.024 nM) for the D2 receptor across different brain regions, indicating very high affinity. nih.gov Another study reported a KD of 0.02 nM (20 pM) for 123I-epidepride. snmjournals.org Furthermore, this compound has been reported to possess an affinity (Ki) of 0.12 nM for D3 receptors and 0.80 nM for D2 receptors, suggesting a preferential binding to D3 receptors. researchgate.net These detailed binding characteristics are crucial for understanding this compound's pharmacological profile in peripheral tissues.

The following table summarizes key binding affinity data for this compound:

| Receptor Subtype | Affinity (KD/Ki) | Radioligand/Assay Conditions | Reference |

| D2 | 24 pM (0.024 nM) | 125I-Epidepride, in vitro binding to striatal, medial frontal cortical, hippocampal, and cerebellar membranes | nih.gov |

| D2 | 0.02 nM (20 pM) | 123I-Epidepride | snmjournals.org |

| D2 | 0.80 nM | [3H]-7-OH-DPAT binding | researchgate.net |

| D3 | 0.12 nM | [3H]-7-OH-DPAT binding | researchgate.net |

Structure Activity Relationship Sar of Epidepride and Analogous Compounds

Design Rationale and Historical Derivations from Benzamide (B126) Derivatives (e.g., Sulpiride (B1682569), Remoxipride (B1679305), Isoremoxipride, Iodopride)

The development of Epidepride and its analogs as high-affinity radioligands for dopamine (B1211576) D2 receptors originates from the atypical antipsychotic agent, remoxipride. nih.govresearchgate.net The journey began in the late 1970s with the evaluation of halogenated analogs of (S)-sulpiride in binding assays and behavioral studies, which ultimately led to the discovery of remoxipride. nih.gov While remoxipride was found to be less potent than sulpiride in vitro, it exhibited significantly greater potency in vivo. nih.gov

The search for active metabolites of remoxipride subsequently led to the discovery of compounds like raclopride (B1662589) and eticlopride (B1201500), with raclopride becoming a valuable radioligand for positron emission tomography (PET) studies. nih.gov Further SAR investigations into remoxipride's metabolites unearthed the 3-methoxy isomer, isoremoxipride (FLB-457), and its 6-hydroxy analog, FLB-463. Both of these compounds demonstrated picomolar affinities (20-30 pM range) for the dopamine D2 receptor. nih.govresearchgate.net

This compound itself was designed by combining structural features from isoremoxipride and iodopride (B52012). researchgate.net Iodopride, an iodine-substituted benzamide structurally related to sulpiride, also played a role in this lineage. psu.eduresearchgate.net The independent preparation and radiolabeling of this compound in 1988 by multiple laboratories underscored its potential. researchgate.net Notably, early evaluations of iodine-substituted raclopride analogs, including IBZM, revealed that this compound exhibited an exceptionally high striatum-to-cerebellum ratio of 234 in rats, indicating its high specific binding to dopamine D2 receptors. researchgate.net

Structural Determinants of Dopamine Receptor Affinity and Selectivity

This compound is characterized by its picomolar affinity for dopamine D2 receptors and low non-specific binding, making it an effective radiotracer for imaging these receptors. researchgate.netsnmjournals.org It shows marginal binding to D4 receptors and very little affinity for other known neurotransmitter receptors, indicating its selectivity for D2/D3 receptors. researchgate.net

The high affinity of this compound for dopamine D2 receptors is a key structural determinant. For instance, this compound has an apparent dissociation constant (KD) for striatal membranes of 57 pM, while ioxipride, another potent ligand, has a KD of 70 pM. snmjournals.org The Hill coefficients for these ligands, ranging between 0.89 and 1.0, suggest binding to a single site in striatal membranes. snmjournals.org

Studies involving chimeric D1/D2 dopamine receptors have provided insights into the structural determinants of receptor affinity and selectivity. While these studies primarily focused on D1/D2 chimeras and their interactions with various ligands, they highlighted the importance of specific transmembrane domains and cytoplasmic loops in determining ligand affinity and selective efficacy, suggesting similar principles apply to D2-selective ligands like this compound. For example, the third cytoplasmic loop of D1 dopamine receptors is crucial for coupling to Gs, while inhibition of adenylyl cyclase via Gi requires structural features like the second cytoplasmic loop of the D2 receptor. nih.gov

Influence of Lipophilicity on Imaging Characteristics and Receptor Binding

Lipophilicity plays a crucial role in the imaging characteristics and receptor binding of substituted benzamides, including this compound. The excellent imaging characteristics of radioligands like [(11)C]/[(123)I]this compound, [(11)C]/[(76)Br]isoremoxipride, and [(18)F]fallypride can be explained and predicted by understanding the role of lipophilicity. nih.gov

The observed in vivo uptake ratios of these ligands, such as the striatal-to-cerebellar uptake ratio, correlate poorly with the affinity constants for the dopamine D2 receptor alone. However, they show a strong correlation (r = 0.92) with the product of the receptor dissociation constant (KD) and the apparent lipophilicity (kw), as determined by reverse-phase high-performance liquid chromatography (HPLC) at pH 7.5. psu.edusnmjournals.org Total striatal uptake also appears to be dependent on lipophilicity, with maximal uptake occurring for ligands having a log kw (B13871080) between 2.4 and 2.8. psu.edu

The presence of lipophilic labeled metabolites of [(123)I]this compound in human plasma has been observed, which can enter the brain and potentially complicate the quantification of receptors. snmjournals.orgcornell.edu These metabolites can contribute to non-displaceable radioactivity, leading to an underestimation of the specific volume of distribution (V3') and affecting the reliability of tissue ratio (RT) as a measure of D2 binding. snmjournals.orgnih.gov However, methods like graphical analysis extended to account for metabolites, or constant-infusion paradigms, can be used to correct for their presence and accurately quantify D2 receptor binding. snmjournals.orgnih.gov

Computational Chemistry Approaches in this compound SAR Elucidation

Computational chemistry approaches have been instrumental in elucidating the SAR of this compound and related compounds, providing insights into their interactions with dopamine receptors.

Quantitative Structure-Activity Relationships (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netresearchgate.net For this compound and other substituted benzamides, QSAR models have been employed to understand and predict their affinity for dopamine D2 receptors. researchgate.netnih.gov These models help in selecting compounds for synthesis that are more likely to exhibit desired activity, thereby optimizing the drug discovery process by minimizing the need for extensive in vitro or in vivo experiments. researchgate.net Predictive QSAR models, particularly those based on maximum dissimilarity methods for subset design, have demonstrated higher predictive power and stability. researchgate.net

Molecular docking and dynamics simulations are powerful computational tools that provide detailed insights into the binding interactions between ligands and their target receptors at an atomic level. mdpi.comdiva-portal.orgresearchgate.net While specific detailed studies on this compound's molecular docking and dynamics were not extensively detailed in the search results, the application of these methods to similar radioligands and dopamine receptors provides a strong indication of their relevance to this compound SAR.

Molecular docking studies predict the preferred orientation of a ligand within a receptor's binding site, providing information about binding affinity. mdpi.com Molecular dynamics simulations, on the other hand, extend this by simulating the time-dependent behavior of the ligand-receptor complex, allowing for the analysis of stability, conformational changes, and the identification of key interactions over time. mdpi.comdiva-portal.org These simulations can reveal crucial interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to ligand selectivity and potency. researchgate.net For instance, such in silico methods have been used to identify differences in the ability of radiotracers like [(18)F]Fallypride (an analog of this compound) to interact with the D3 receptor, explaining differences in their in vivo labeling properties. diva-portal.orgumich.edu The results from these computational studies can be validated by experimental data, such as IC50 values from competition assays, further supporting their utility in predicting ligand-receptor interactions. diva-portal.org

Preclinical Pharmacological Investigations of Epidepride in Vivo

Pharmacokinetics and Biodistribution in Animal Models

In vivo studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. nih.gov These preclinical investigations provide essential insights into the complex biological systems that govern a compound's concentration at its target site and its resulting pharmacological effects. nih.gov For radiotracers like [¹²³I]epidepride, understanding their pharmacokinetic profile is fundamental. This includes analyzing the plasma concentrations of the tracer and any potential metabolites that could interfere with accurate receptor quantification. nih.gov Studies in various animal models, from rodents to non-human primates, help characterize the biodistribution and clearance patterns necessary to predict behavior in clinical settings. nih.govbiorxiv.org

The utility of this compound as a neuroimaging agent is predicated on its ability to cross the blood-brain barrier and bind with high affinity to dopamine (B1211576) D2/D3 receptors in specific brain regions. nih.govresearchgate.net Studies in rhesus monkeys using single-photon tomography demonstrated significant uptake of [¹²³I]this compound in the brain. nih.govcapes.gov.br

Key findings on its brain kinetics include:

Peak Uptake: In the striatum of rhesus monkeys, uptake of [¹²³I]this compound peaked at 107 minutes post-injection, reaching 0.85% of the administered dose per gram of tissue. nih.govcapes.gov.br

Regional Ratios: The contrast between high-receptor and low-receptor areas increased substantially over time. Striatal-to-posterior brain ratios rose from 2 at 25 minutes to 15 at 4 hours, and to 58 by 6.4 hours, indicating excellent signal-to-noise for imaging. nih.govcapes.gov.br

Slow Striatal Kinetics: While this compound binds with high affinity in both striatal and extrastriatal regions, its clearance from the high-density receptor areas of the striatum is notably slow, which can complicate quantification in this region during shorter imaging protocols. nih.govresearchgate.netnih.gov

Cerebellar Binding: Although often used as a reference region with supposedly negligible specific binding, studies have shown that [¹²³I]this compound binding in the cerebellum is displaceable. nih.gov This suggests the presence of a "non-negligible" population of D2/D3 receptors in the cerebellum, which must be accounted for in quantitative models. nih.govnih.gov

Table 1: In Vivo Brain Uptake and Regional Ratios of [¹²³I]this compound in Rhesus Monkey Data sourced from studies using single-photon tomography.

| Time Post-Injection | Striatal Uptake (% Dose/g) | Striatum-to-Posterior Brain Ratio |

| 25 min | - | 2 |

| 105 min | - | 6.8 |

| 107 min | 0.85% | - |

| 4 hours | - | 15 |

| 6 hours | 0.70% | - |

| 6.4 hours | - | 58 |

The rate at which this compound dissociates from its receptor target is a critical factor in its pharmacokinetic profile. In vivo displacement studies provide a measure of these clearance kinetics. In rhesus monkeys, the administration of haloperidol, a D2 receptor antagonist, was used to displace bound [¹²³I]this compound. nih.govcapes.gov.br This experiment revealed a washout half-life of 55 minutes, quantifying the rate of clearance from the dopamine D2 receptors under these conditions. nih.govcapes.gov.br This dissociation rate is a key parameter for kinetic modeling used in quantitative imaging studies.

Quantitative In Vivo Receptor Binding and Occupancy Studies

In vivo receptor occupancy studies are employed to monitor the direct interaction of compounds like this compound with their intended targets within a living organism. meliordiscovery.com These quantitative assessments are vital for understanding the relationship between pharmacokinetics and pharmacodynamics. meliordiscovery.com For this compound, single-photon emission computed tomography (SPECT) is used to visualize and quantify its binding to D2/D3 receptors. nih.govnih.gov The goal of these studies is to estimate key parameters of receptor binding, such as the density of available receptors (Bavail) and the ligand's apparent affinity (appKd). nih.govresearchgate.net

Several methodologies have been developed to estimate the in vivo binding potential of high-affinity radiotracers like [¹²³I]this compound. The binding potential is a combined measure of the number of available binding sites (Bmax) and binding affinity (K D⁻¹), reflecting the capacity of a tissue for ligand-receptor interaction. osti.gov

Commonly used methods include:

Multi-Injection Kinetic Modeling: This comprehensive approach involves multiple injections of the radiotracer, sometimes including an unlabeled version of the compound, to fully model the tracer's kinetics. nih.govnih.gov A two-tissue compartment, 5-parameter model (2T-5k) is often used to discriminate between free, non-specifically bound, and specifically bound radiotracer. nih.govresearchgate.netnih.gov

Reference Tissue Kinetic Modeling: This method simplifies quantification by using a brain region with a negligible density of specific receptors (a "reference region") to estimate the non-displaceable uptake. nih.gov However, the finding of specific binding of [¹²³I]this compound in the cerebellum complicates the use of this region as a simple reference. nih.govnih.gov

Ratio Method: In this approach, the ratio of radioactivity in a target region to a reference region is calculated at a late time point, assumed to be near equilibrium. nih.gov While simple, this method can underestimate occupancy, particularly in high-receptor density regions like the striatum or when imaging times are short. nih.gov

The partial saturation approach is a sophisticated method designed to overcome the challenges of quantifying binding in regions with very slow kinetics, such as the striatum with [¹²³I]this compound. nih.govresearchgate.netnih.gov This protocol allows for the separate estimation of available receptor density (Bavail) and apparent affinity (appKd) from a single dynamic imaging session. nih.govnih.gov

The methodology involves the co-injection of the radiolabeled tracer ([¹²³I]this compound) with a carefully determined mass of the unlabeled, or "cold," compound. nih.govresearchgate.netnih.gov This partial saturation of the available receptors alters the tracer's kinetics in a predictable way. nih.gov By analyzing the resulting data, an in vivo Scatchard plot can be generated. nih.govnih.gov Research in rats demonstrated that a mass of 3 µg/kg of unlabeled this compound was optimal for creating an in vivo Scatchard plot, yielding robust estimates of Bavail that correlated highly (r = 0.99) with values obtained from more complex multi-injection studies. nih.govresearchgate.netnih.gov

A key characteristic of a radiotracer is its sensitivity to competition from endogenous neurotransmitters. To test this for this compound, studies have investigated whether a surge in synaptic dopamine can displace it from D2/D3 receptors. In rhesus monkeys, d-amphetamine was administered to induce an increase in endogenous dopamine levels. nih.govcapes.gov.br The results showed little to no displacement of [¹²³I]this compound following this challenge. nih.govcapes.gov.br This indicates that this compound binds with very high affinity and is not easily displaced by fluctuations in endogenous dopamine, a property that provides a stable signal for measuring receptor density but makes it less suitable for detecting acute dopamine release. nih.govcapes.gov.brnih.gov

Comparative Analysis with Other Dopamine D2/D3 Radioligands in Preclinical Imaging

This compound is a high-affinity antagonist for dopamine D2/D3 receptors, a characteristic that makes it particularly valuable for in vivo imaging studies using single-photon emission computed tomography (SPECT) and positron emission tomography (PET). Its performance and utility are best understood through a comparative analysis with other established dopamine D2/D3 radioligands.

Comparison with Lower-Affinity Radioligands

Radiotracers such as [¹¹C]raclopride and [¹²³I]iodobenzamide ([¹²³I]IBZM) are widely used for PET and SPECT imaging of the dopaminergic system, respectively. nih.govmedrxiv.orgfrontiersin.org However, a significant limitation of these compounds is their relatively low affinity for the D2/D3 receptor. nih.gov This characteristic restricts their effective use to imaging the striatum, a brain region with a high density of these receptors, as they provide a relatively low signal-to-noise ratio in other areas. nih.gov

In contrast, this compound's high affinity (Kd = 0.024 nM) allows for the successful imaging of not only striatal but also extrastriatal D2/D3 receptors, which are present in much lower densities (1% to 10% of that in the striatum). nih.govecronicon.net Preclinical studies in rats demonstrated the superior binding potential of [¹²⁵I]this compound, which showed an exceptionally high striatum-to-cerebellum ratio of 234. nih.gov This property enables the visualization and quantification of receptors in cortical and limbic regions, which is crucial for studying neuropsychiatric disorders like schizophrenia. ecronicon.netcambridge.orgresearchgate.net While [¹²³I]IBZM has been found to have a moderate putamen-to-cerebellum ratio, its affinity is generally insufficient for effective extrastriatal imaging. nih.govecronicon.net

Comparison with Other High-Affinity Radioligands

This compound belongs to a class of high-affinity substituted benzamides that includes other important radioligands like [¹⁸F]fallypride and [¹¹C]FLB 457. nih.govresearchgate.net These radiotracers were all developed to overcome the limitations of earlier agents and enable the study of extrastriatal D2/D3 receptors. nih.gov

[¹⁸F]fallypride: The design of [¹⁸F]fallypride was derived from the structure of this compound. nih.gov Both [¹⁸F]fallypride and [¹²³I]this compound have similarly high in vitro affinity for D2/D3 receptors. vanderbilt.edu However, they exhibit different kinetic properties in vivo. [¹⁸F]fallypride is noted for having a considerably more rapid washout from the striatum, which allows for the estimation of receptor levels in both striatal and extrastriatal regions within a practical imaging timeframe for PET. vanderbilt.edunih.gov Studies comparing [¹²⁴I]-Epidepride with [¹⁸F]-fallypride noted that while the longer half-life of Iodine-124 could be advantageous for extended imaging protocols, the PET images obtained with [¹²⁴I]-Epidepride had lower resolution. nih.gov Furthermore, [¹²⁴I]-Epidepride showed relatively faster clearance from the receptor sites, which diminishes the potential benefit of its longer physical half-life for brain imaging compared to [¹⁸F]-fallypride. nih.gov

[¹¹C]FLB 457 (Isoremoxipride): Like this compound, [¹¹C]FLB 457 is a high-affinity radioligand capable of imaging extrastriatal D2 receptors. snmjournals.org Both compounds are considered suitable for visualizing low-density receptor sites. snmjournals.org However, the pharmacological properties of [¹²³I]this compound may offer an advantage in certain preclinical protocols, as it allows for the simultaneous study of receptor saturation in both striatal and extrastriatal regions, a task that can be more challenging with [¹¹C]FLB 457. researchgate.net A direct comparison of the kinetics of [¹⁸F]fallypride and [¹¹C]FLB 457 in rhesus monkeys revealed that [¹¹C]FLB 457 cleared from plasma faster and had a slower dissociation rate from the receptor. researchgate.net This suggests [¹¹C]FLB 457 may offer greater sensitivity for detecting subtle changes in low-density receptor areas. researchgate.net

[¹²⁵I]nalepride: In the exploration of this compound's structure, its N-allyl homolog, [¹²⁵I]nalepride, was found to have even more exceptional binding properties in preclinical models. nih.gov

The choice of radioisotope also plays a critical role. The iodine isotopes used for this compound ([¹²³I] for SPECT and [¹²⁴I] for PET) offer different half-lives compared to the isotopes used for other high-affinity ligands.

Interactive Data Table: Comparison of Dopamine D2/D3 Radioligands

| Radioligand | Imaging Modality | Key Characteristics | Striatum:Cerebellum Ratio (Rat) | Physical Half-life |

| [¹²³I]this compound | SPECT | High affinity, good for striatal & extrastriatal imaging. nih.govecronicon.net | High | 13.3 hours researchgate.net |

| [¹²⁴I]this compound | PET | Very long half-life for extended imaging, but lower resolution than ¹⁸F. nih.govnih.gov | 10 (at 24h) nih.govnih.gov | 4.2 days (100.2 hrs) nih.govresearchgate.netnih.gov |

| [¹¹C]Raclopride | PET | Lower affinity, limited to striatal imaging. nih.govnih.gov | Moderate | 20.4 minutes |

| [¹²³I]IBZM | SPECT | Lower affinity, primarily for striatal imaging. nih.govnih.gov | Moderate nih.gov | 13.2 hours |

| [¹⁸F]Fallypride | PET | High affinity, rapid washout from striatum. vanderbilt.edu | High | 1.83 hours (110 min) researchgate.net |

| [¹¹C]FLB 457 | PET | High affinity, slow dissociation, sensitive for low-density regions. snmjournals.orgresearchgate.net | High | 20.4 minutes |

| ⁷⁶Br-Isoremoxipride | PET | High affinity, longer half-life than ¹¹C. researchgate.net | High | 16.2 hours researchgate.net |

In vivo preclinical studies in rhesus monkeys using [¹²³I]this compound demonstrated high uptake in the striatum, with striatal-to-posterior brain ratios reaching 58 at 6.4 hours post-injection. nih.gov The binding was effectively displaced by the D2 antagonist haloperidol, but showed little displacement following administration of d-amphetamine, suggesting it is not easily displaced by endogenous dopamine. nih.gov This contrasts with radioligands like [¹¹C]raclopride and [¹⁸F]fallypride, which are sensitive to changes in endogenous dopamine levels and are often used in studies measuring dopamine release. frontiersin.orgvanderbilt.edu

Analytical Chemistry of Epidepride: Characterization and Stability

Advanced Chromatographic Techniques for Epidepride Analysis

Advanced chromatographic techniques are indispensable for the separation, quantification, and identification of this compound and its related substances. nih.govsigmaaldrich.com High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been established as the primary methods for these purposes. These methods provide the necessary specificity and sensitivity to analyze the compound accurately. nih.gov

A validated, stability-indicating HPLC method is essential for the quantitative analysis of this compound. lubrizolcdmo.comyoutube.com A reversed-phase HPLC (RP-HPLC) method has been developed and validated for the analysis of ¹²⁷I-epidepride, the non-radioactive form of the compound. nih.govjfda-online.com This method demonstrates specificity, allowing for the separation of the active ingredient from potential degradation products. lubrizolcdmo.com

The development of the HPLC method involved testing various mobile phases and columns to achieve optimal separation. scielo.brijpsm.com The established method utilizes a C18 column with an isocratic mobile phase, ensuring consistent and reproducible results. nih.govnih.gov Validation of the method is performed according to established guidelines to confirm its linearity, accuracy, precision, and robustness. uran.uanih.gov

| Parameter | Condition |

|---|---|

| Column | RP-18 |

| Mobile Phase | Methanol, Acetonitrile, and Ammonium Acetate (10 mM, pH 7.0) |

| Flow Rate | 0.5 mL/min |

| Detection Wavelength | 210 nm |

| Temperature | Ambient |

LC-MS/MS serves as a powerful tool for the definitive identification and purity assessment of this compound. nih.govnih.gov This technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for the simultaneous quantification and structural elucidation of the compound and its impurities. nih.govnih.gov

In the analysis of this compound, LC-MS/MS is used to confirm the molecular mass of the parent compound and to identify any degradation products formed during stability studies. nih.gov The mass spectrometer detects the protonated molecular ion of ¹²⁷I-epidepride at a mass-to-charge ratio (m/z) of 419. nih.govjfda-online.com By analyzing the fragmentation patterns, the structure of the parent drug and any related substances can be confirmed, providing a high degree of confidence in the compound's identity and purity. nih.govnih.gov

Forced Degradation Studies and Stability-Indicating Methodologies

Forced degradation, or stress testing, is a critical component in the development of stability-indicating analytical methods. lubrizolcdmo.compharmaguideline.com These studies involve subjecting the drug substance to harsh conditions—such as acid, base, oxidation, heat, and light—to accelerate its degradation. pharmaguideline.com The goal is to generate potential degradation products and demonstrate that the analytical method can effectively separate these products from the intact drug. lubrizolcdmo.com For this compound, forced degradation studies have been conducted to understand its intrinsic stability and to validate the developed HPLC method as stability-indicating. nih.gov

| Stress Condition | Parameters | Observation |

|---|---|---|

| Oxidative | 3% H₂O₂ at room temperature | >80% degradation within 24 hours; one major degradation product (m/z 435) |

| Acidic Hydrolysis | 1 N HCl at ambient temperature | No degradation products observed |

| Alkaline Hydrolysis | 1 N NaOH at ambient temperature | No degradation products observed |

| Thermal | 50°C | No degradation products observed |

The forced degradation studies revealed that this compound is particularly susceptible to oxidation. nih.govjfda-online.com When exposed to 3% hydrogen peroxide (H₂O₂) at room temperature, over 80% of the initial amount of this compound degraded within 24 hours. nih.govfda.gov.tw The analysis of the stressed sample by HPLC and LC-MS/MS identified one major oxidation product. nih.gov

The primary degradation product was observed to have an m/z value of 435. nih.govjfda-online.com This corresponds to the addition of an oxygen atom to the parent molecule (m/z 419). Characterization of this product through LC-MS/MS fragmentation analysis suggested that the iodide bond is a likely site of oxidation. nih.gov The identification of this degradation product is crucial for monitoring the stability of this compound and ensuring the quality of the drug substance. mdpi.comrasayanjournal.co.in

To assess its hydrolytic stability, this compound was subjected to both acidic and alkaline conditions. nih.govpharmaguideline.com The study involved treating the compound with 1 N hydrochloric acid (HCl) and 1 N sodium hydroxide (B78521) (NaOH) at ambient temperature for up to 24 hours. nih.gov

The results from the HPLC analysis showed that this compound is highly stable under both acidic and alkaline hydrolytic stress. nih.gov No degradation products were observed in either the acidic or alkaline treated samples, even after 24 hours of exposure. nih.govjfda-online.com The chromatographic purity of this compound remained above 97.5% under these conditions, indicating its robust stability against hydrolysis. nih.gov

The thermal stability of this compound was evaluated by exposing the solid drug substance to a temperature of 50°C for various time intervals up to 24 hours. nih.govfda.gov.tw This type of stress testing is important for determining appropriate storage and handling conditions for the compound. mdpi.com

Similar to its behavior under hydrolytic stress, this compound demonstrated significant thermal stability. nih.gov The HPLC analysis of the samples subjected to thermal stress showed no evidence of degradation. nih.govjfda-online.com The purity of the compound remained high, confirming that this compound is stable under these thermal conditions. nih.gov

Impurity Profiling and Radiochemical Purity Determination

The analytical characterization of this compound, particularly its radiolabeled forms used in imaging studies, places significant emphasis on impurity profiling and the determination of radiochemical purity. These assessments are critical for ensuring the quality, specificity, and reliability of the compound in research applications. An impurity profile is a detailed description of all identified and unidentified impurities present in a drug substance, which can originate from the manufacturing process, degradation, or storage. ijprajournal.comkymos.com For radiopharmaceuticals, radiochemical purity is a key quality metric, representing the proportion of the total radioactivity that is present in the desired chemical form. ymaws.com

Impurity Profiling

Impurities in this compound preparations can be classified as organic, inorganic, or residual solvents. kymos.com Organic impurities are of primary concern and may include starting materials, by-products of the synthesis, and degradation products. The synthesis of radiolabeled this compound, such as [¹²⁴I]-Epidepride, involves the radioiodination of a precursor, specifically N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-tributyltin-2,3-dimethoxybenzamide. nih.gov

Potential impurities can therefore include:

Unreacted Starting Materials: Residual amounts of the tributyltin precursor.

Synthesis By-products: Compounds formed from side reactions occurring during the iodination step.

Degradation Products: Impurities that form during storage, which could include de-iodinated or oxidized forms of the this compound molecule.

The identification and quantification of these impurities are typically achieved using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a fundamental tool for separating impurities, while hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for structural elucidation. ijnrd.orgbeilstein-journals.org

Table 1: Potential Process-Related and Degradation Impurities of this compound

| Impurity Type | Potential Chemical Identity | Potential Source |

|---|---|---|

| Precursor | N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-tributyltin-2,3-dimethoxybenzamide | Incomplete reaction during radiosynthesis. nih.gov |

| By-product | Non-radiolabeled ("cold") this compound | Presence of non-radioactive iodide in the reaction mixture. |

| By-product | Isoremoxipride (non-iodinated analogue) | Incomplete iodination or presence of non-iodinated precursor. nih.gov |

| Degradant / Radiochemical Impurity | Free Radioiodide (e.g., ¹²³I⁻ or ¹²⁴I⁻) | Detachment of the radioiodine label from the benzamide (B126) ring over time (dehalogenation). ymaws.com |

Radiochemical Purity Determination

Radiochemical purity (RCP) is a critical quality attribute for radiolabeled this compound, as radiochemical impurities can lead to poor imaging quality and altered biodistribution. ymaws.com The determination of RCP involves separating the intact radiolabeled compound from potential radiochemical impurities, most notably free radioiodide. ymaws.comxml-journal.net

The most common analytical methods for determining the RCP of radiopharmaceuticals are thin-layer chromatography (TLC) and HPLC. ymaws.comxml-journal.net These chromatographic techniques separate chemical species based on their physical properties, allowing for the quantification of radioactivity associated with the desired compound versus impurities. ymaws.com

Research findings have demonstrated the successful synthesis of high-purity radiolabeled this compound. For instance, [¹²⁴I]-Epidepride has been produced with a radiochemical purity exceeding 95%. nih.gov In other preparations, [¹²³I]-Epidepride was synthesized with a radiochemical purity of greater than 99%. nih.gov These high purity levels are essential for accurate in-vivo imaging of dopamine (B1211576) D₂/D₃ receptors. nih.govnih.gov

Table 2: Reported Radiochemical Purity of Radiolabeled this compound

| Radiotracer | Reported Radiochemical Purity (%) | Source |

|---|---|---|

| [¹²⁴I]-Epidepride | >95% | nih.gov |

| [¹²³I]-Epidepride | >99% | nih.gov |

Emerging Research Directions and Methodological Innovations for Epidepride

Development of Novel Epidepride Analogs for Enhanced Receptor Selectivity or Imaging Characteristics

The development of this compound and its analogs has been pivotal in advancing the imaging of extrastriatal dopamine (B1211576) D2 receptors in the human brain nih.gov. This compound itself was designed by combining structural features of isoremoxipride and iodopride (B52012) nih.gov. This class of substituted benzamides, including [(123)I]this compound, [(18)F]fallypride, and [(76)Br]isoremoxipride, are high-affinity radioligands for SPECT or PET imaging nih.gov. These ligands are particularly valuable as they can identify extrastriatal dopamine D2 receptors, a capability not consistently achieved by earlier imaging agents nih.gov.

The design process involved evaluating halogenated analogs of (S)-sulpiride, which led to the discovery of remoxipride (B1679305) and subsequently raclopride (B1662589) and eticlopride (B1201500) nih.gov. Further structure-activity relationship (SAR) studies of remoxipride metabolites resulted in the discovery of isoremoxipride (FLB-457) and its analog FLB-463, both exhibiting picomolar affinities (20-30 pM) for the dopamine D2 receptor nih.gov. The excellent imaging characteristics of radioligands like [(11)C]/[(123)I]this compound and [(18)F]fallypride have been explained and predicted by elucidating the role of lipophilicity in substituted benzamides nih.gov.

A key analog, [(18)F]fallypride, derived from this compound, is a selective, high-affinity antagonist of D2/3 receptors and has been used in PET studies to identify extrastriatal D2/3 receptors nih.govnih.gov. Another positron-emitting radioisotope, Iodine-124 (124I), with a half-life of 4.2 days, has been used to label this compound ([124I]this compound), allowing for extended imaging periods in PET studies compared to [18F]fallypride (half-life of 0.076 days) researchgate.net. This extended imaging capability maximizes the visualization of D2/3 receptors in various organs, including the brain and pancreas researchgate.net.

Integration of this compound in Advanced Preclinical Imaging Modalities for Molecular Mapping

This compound, particularly its radiolabeled forms like [123I]this compound, is a high-affinity radiotracer utilized in single-photon emission computed tomography (SPECT) imaging of D2/3 receptors nih.govresearchgate.net. It demonstrates high-affinity binding to both striatal and extrastriatal receptors nih.gov. Molecular imaging, including PET and SPECT, is a powerful non-invasive tool for studying the living brain in preclinical and translational settings nih.gov.

While [123I]this compound's high affinity for D2/3 receptors makes it suitable for imaging extrastriatal receptors in human SPECT imaging, its slow kinetics in the striatum can impede quantification in this region nih.govresearchgate.net. To overcome this, a partial saturation method has been developed, allowing for robust quantification of D2/3 receptors in both striatal and extrastriatal regions through a single dynamic SPECT session nih.govresearchgate.net. This approach enables the estimation of binding availability (Bavail) and apparent dissociation constant (appKd) separately nih.gov.

Preclinical imaging often integrates SPECT with other modalities like computed tomography (CT) or magnetic resonance imaging (MRI) to provide complementary information nih.gov. Spatially registered images from these multimodal approaches enable localization, enhanced visualization, and accurate quantification of radiolabeled molecules within an anatomical context nih.gov. While SPECT/CT is widely applied in oncology, SPECT combined with MRI (SPECT/MRI) offers significant potential for neuroscience applications, including molecular mapping nih.gov.

Exploration of this compound as a Molecular Probe for Non-Neuronal Dopamine Receptor Research

Dopamine receptors are widely distributed throughout the central nervous system (CNS) and in the periphery mdpi.com. While extensively studied in neuronal contexts, the role of this compound as a molecular probe for non-neuronal dopamine receptor research is an emerging area. Dopamine D3 receptors (D3Rs), for instance, are found in both the CNS and periphery mdpi.com.

This compound, as a high-affinity antagonist, has been used in receptor autoradiography studies to demonstrate the regional distribution and expression of D3Rs in the post-mortem human brain mdpi.com. The development of [124I]this compound, a PET radiotracer, allows for extended imaging of D2/3 receptors not only in the brain but also in the pancreas, suggesting its potential utility in exploring non-neuronal dopamine receptor systems researchgate.net. This extended imaging capability facilitates the study of receptor dynamics and distribution in peripheral organs where dopamine receptors play diverse physiological roles.

Methodological Advancements in Quantitative Radioligand Binding for Translational Research

Quantitative radioligand binding is crucial for translational research, providing molecular parameters for drug development and understanding disease pathophysiology science.govneurosci.cn. This compound has been instrumental in advancing these methodologies, particularly for D2/3 receptor quantification.

One significant advancement involves the use of a bolus/infusion approach with [123I]this compound for the quantification of striatal and extrastriatal D2 receptors in humans researchgate.net. This method aims to achieve a steady-state condition, allowing the determination of the tracer's distribution volume from a single SPECT image and a blood sample researchgate.net. While steady-state conditions were attained in extrastriatal regions within 3-4 hours, achieving it in striatal brain regions proved challenging, even after 11 hours researchgate.net. Despite this, the bolus/infusion approach remains particularly feasible for quantifying binding potential in extrastriatal regions researchgate.net.

Another methodological innovation involves the partial saturation protocol for [123I]this compound, which enables the formation of an in vivo Scatchard plot and robust estimation of binding availability (Bavail) in all brain regions nih.govresearchgate.net. This single-scan approach allows for the simultaneous quantification of D2/3 receptors in both striatal and extrastriatal areas, making it valuable for translational biological studies and potentially clinical SPECT imaging nih.gov.

The accuracy of quantitative SPECT studies using high-affinity ligands like [123I]this compound has been a subject of research, especially concerning conflicting findings in D2 receptor occupancy studies nih.gov. Comparisons of different methods for estimating striatal and temporal cortical D2 receptor occupancy using in vivo experimental SPECT data with [123I]this compound have shown that the ratio method applied to late time period data provides accurate temporal cortical D2 receptor occupancy values nih.gov. These methodological refinements are critical for ensuring the reliability and comparability of quantitative imaging data in translational neuroscience.

常见问题

Q. What are the standard protocols for quantifying D2/3 receptors using [123I]epidepride in SPECT imaging?

The multi-injection protocol is widely used for absolute quantification. This involves three sequential injections: a high-specific-activity [123I]this compound dose, a co-injection of labeled and unlabeled compound at 180 minutes, and a final unlabeled dose at 240 minutes. This approach allows separation of free and specific binding components and enables Scatchard analysis for receptor density (Bmax) and affinity (Kd) estimation . Specific activities and doses should be optimized based on prior simulation studies to ensure occupancy levels (~20–40%) suitable for both striatal and extrastriatal regions .

Q. How is the Lassen Plot applied to calculate D2/3 receptor occupancy in clinical studies?

The Lassen Plot method uses paired distribution volume (VT) measurements before and after treatment (e.g., antipsychotic administration). By plotting baseline VT against post-treatment VT across regions (e.g., frontal cortex, cerebellum), linear regression provides the occupancy slope. Cerebellar VT serves as a nondisplaceable reference. This method is critical for extrastriatal occupancy studies, as it accounts for nonspecific binding variations .

Q. What validation steps ensure specificity of [123I]this compound binding to D2/3 receptors in vitro?

In vitro validation includes:

- Competition assays : Test displacement by D2/3 antagonists (e.g., raclopride) but not non-D2 ligands (e.g., SCH 23390 for D1 receptors) .

- Scatchard analysis : Confirm linearity in striatal membranes (indicative of single-site binding) and compare IC50 values across brain regions to rule out off-target binding (e.g., α2-adrenergic receptors in the hippocampus) .

- Correlation with [3H]spiperone binding : High correlation (r = 0.99) confirms D2-specific labeling .

Advanced Research Questions

Q. How can simulation studies optimize [123I]this compound dosing for simultaneous striatal and extrastriatal quantification?

Striatal (high receptor density) and extrastriatal (low density) regions require different unlabeled this compound doses to achieve comparable occupancy. Simulations based on prior multi-injection data can model dose-occupancy curves for both regions. For example, a 2.5 nmol/kg dose may occupy ~30% of striatal receptors while achieving ~50% extrastriatal occupancy due to lower appKd in extrastriatal areas. Adjustments should balance signal-to-noise ratios across regions .

Q. What methodological strategies address contradictions in [123I]this compound binding data between preclinical and human studies?

Discrepancies often arise from differences in free fraction (fP) or blood-brain barrier permeability. To resolve this:

Q. How does the partial saturation protocol improve [123I]this compound quantification in low-density regions?

Partial saturation involves co-injecting unlabeled this compound to block a subset of receptors, enabling Scatchard analysis without requiring full receptor saturation. This method increases sensitivity in extrastriatal regions by reducing the impact of nonspecific binding. For optimal results, use a dose occupying 20–40% of receptors and validate with full kinetic modeling .

Q. What statistical approaches are recommended for analyzing [123I]this compound data in longitudinal animal studies?

- Mixed-effects models : Account for within-subject correlations in repeated scans.

- Error propagation analysis : Quantify uncertainties from radiotracer decay, ROI delineation, and plasma input function measurements .

- Bonferroni correction : Adjust for multiple comparisons when evaluating occupancy across brain regions .

Methodological Best Practices

- Dose calibration : Predefine unlabeled this compound doses using simulation tools to avoid under/over-saturation .

- ROI standardization : Use anatomical MRI co-registration to define striatal subregions (e.g., caudate, putamen, nucleus accumbens) and extrastriatal areas (e.g., thalamus, midbrain) .

- Data transparency : Report fP, VND, and appKd values to facilitate cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。